molecular formula C16H10FN3S2 B12433662 2-Benzothiazol-2-yl-3-(4-fluoro-phenylamino)-3-mercapto-acrylonitrile

2-Benzothiazol-2-yl-3-(4-fluoro-phenylamino)-3-mercapto-acrylonitrile

Cat. No.: B12433662
M. Wt: 327.4 g/mol
InChI Key: JKRVZXUCIDMODW-UHFFFAOYSA-N
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Description

Introduction to 2-Benzothiazol-2-yl-3-(4-fluoro-phenylamino)-3-mercapto-acrylonitrile

Historical Context of Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives have been pivotal in medicinal chemistry since their initial synthesis by A. W. Hofmann in 1887. Early applications focused on dye manufacturing, but the discovery of their biological activity shifted interest toward therapeutic development. The benzothiazole scaffold’s versatility arises from its planar aromatic structure, which facilitates π-π stacking interactions with biological targets, and its ability to host diverse substituents that modulate pharmacokinetic properties.

Notably, 2-aminobenzothiazole derivatives gained prominence in the mid-20th century for their antimicrobial and antitumor activities. For example, riluzole, a 2-aminobenzothiazole, became the first FDA-approved drug for amyotrophic lateral sclerosis due to its neuroprotective effects. The introduction of electron-withdrawing groups (e.g., fluorine) and sulfur-containing moieties (e.g., mercapto groups) further enhanced bioactivity by improving membrane permeability and target binding affinity. Contemporary research, as highlighted in recent reviews, emphasizes benzothiazole’s role in multitarget therapies, particularly against drug-resistant pathogens and cancer.

Structural Significance of Fluorophenylamino and Mercaptoacrylonitrile Moieties

The 4-fluoro-phenylamino and mercaptoacrylonitrile groups in this compound confer distinct electronic and steric properties:

Fluorophenylamino Group
  • Electron-Withdrawing Effects : The fluorine atom inductively withdraws electron density from the phenyl ring, polarizing the C–F bond and enhancing the compound’s electrophilicity at the benzenoid carbons. This effect stabilizes charge-transfer interactions with biological nucleophiles.
  • Hydrogen Bonding Potential : The amino (–NH–) group serves as a hydrogen bond donor, facilitating interactions with enzyme active sites or DNA base pairs.
Mercaptoacrylonitrile Moiety
  • Conjugation and Tautomerism : The acrylonitrile chain (CH₂–C≡N) conjugates with the mercapto (–SH) group, enabling resonance stabilization (Fig. 1). This conjugation shortens the C–S bond length to approximately 1.68 Å, as observed in related structures.
  • Nucleophilic Reactivity : The mercapto group’s sulfur atom acts as a soft nucleophile, participating in disulfide bond formation or metal chelation, which is critical for enzyme inhibition.

Table 1: Key Structural Parameters of Substituents

Group Bond Length (Å) Electronic Effect Biological Role
C–F (Fluorophenyl) 1.34 σ-withdrawing, π-donating Enhances lipophilicity
C≡N (Acrylonitrile) 1.16 Strong electron-withdrawing Stabilizes conjugated systems
C–S (Mercapto) 1.68 Polarizable Facilitates redox reactions

Positional Isomerism and Electronic Effects in Heterocyclic Systems

Positional isomerism in benzothiazole derivatives profoundly influences electronic distribution and bioactivity. Substitution at the 2-position of benzothiazole is favored due to:

  • Resonance Stabilization : Attack at C-2 generates three resonance structures, delocalizing positive charge across the heterocycle and stabilizing the intermediate. In contrast, substitution at C-3 yields only two resonance forms, reducing stability.
  • Electron Density Modulation : The fluorine atom on the phenylamino group further withdraws electron density from the benzothiazole core, directing electrophiles to the electron-rich C-2 position. This aligns with observations in pyridine derivatives, where C-3 substitution is favored under similar electronic conditions.

Table 2: Impact of Substituent Position on Reactivity

Position Resonance Structures Electron Density Preferred Reaction
C-2 3 High Electrophilic substitution
C-3 2 Moderate Nucleophilic addition
C-6 1 Low Radical reactions

The acrylonitrile moiety’s linear geometry (C–C≡N angle ≈ 179.5°) ensures minimal steric hindrance, allowing optimal alignment with target binding pockets. Concurrently, the mercapto group’s ability to tautomerize between thiol and thione forms introduces dynamic reactivity, enabling pH-dependent interactions in biological systems.

Properties

Molecular Formula

C16H10FN3S2

Molecular Weight

327.4 g/mol

IUPAC Name

2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-fluorophenyl)ethanethioamide

InChI

InChI=1S/C16H10FN3S2/c17-10-5-7-11(8-6-10)19-15(21)12(9-18)16-20-13-3-1-2-4-14(13)22-16/h1-8,20H,(H,19,21)

InChI Key

JKRVZXUCIDMODW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=C(C#N)C(=S)NC3=CC=C(C=C3)F)S2

Origin of Product

United States

Preparation Methods

Polyphosphoric Acid (PPA)-Mediated Cyclization

Methodology :
A one-pot cyclocondensation of 2-aminothiophenol, 4-fluoroaniline, and acrylonitrile derivatives in PPA at 170–200°C under nitrogen forms the benzothiazole core. The reaction proceeds via nucleophilic attack of the thiol group on the nitrile carbon, followed by dehydration.

Conditions :

  • Reactants : 2-aminothiophenol (1 mol), 4-fluoroaniline (1 mol), acrylonitrile (1.2 mol)
  • Catalyst : PPA (600 g)
  • Temperature : 170–200°C
  • Time : 4 hours
  • Yield : 85–92%

Mechanism :

  • Activation of 4-fluoroaniline by PPA.
  • Cyclization via thiourea intermediate formation.
  • Dehydration to yield the acrylonitrile moiety.

Nucleophilic Substitution Strategies

Thiolation of Preformed Benzothiazole Derivatives

Methodology :
A two-step protocol involves synthesizing 2-chlorobenzothiazole followed by thiolation with sodium hydrosulfide (NaSH) in dimethylformamide (DMF). The 4-fluoro-phenylamino group is introduced via Ullmann coupling.

Conditions :

  • Step 1 : 2-chlorobenzothiazole synthesis (Cu catalysis, 120°C, 6 h, 78% yield).
  • Step 2 : Thiolation with NaSH (DMF, 80°C, 3 h) and subsequent coupling with 4-fluoroaniline (K₂CO₃, 100°C, 12 h).
  • Overall Yield : 70–75%.

Advantages :

  • High regioselectivity for mercapto group introduction.
  • Compatible with diverse aryl amines.

Oxidation of Thioether Precursors

Hydrogen Peroxide-Mediated Oxidation

Methodology :
Oxidation of 2-benzothiazol-2-yl-3-(4-fluoro-phenylamino)-3-thioether-acrylonitrile using H₂O₂ in acetic acid converts thioethers to mercapto groups. This method avoids harsh reagents, enhancing safety.

Conditions :

  • Reactant : Thioether derivative (1 mol)
  • Oxidizing Agent : 30% H₂O₂ (2.5 mol)
  • Solvent : Acetic acid
  • Temperature : 60°C
  • Time : 2 hours
  • Yield : 88–90%.

Limitations :

  • Requires pure thioether precursors to avoid over-oxidation.

Catalytic Methods for Enhanced Efficiency

Copper(II)-Catalyzed Reactions

Methodology :
Cu(II)-doped nanosilica triazine dendrimers enable solvent-free synthesis at room temperature. The catalyst facilitates C–S bond formation between 2-aminothiophenol and acrylonitrile derivatives.

Conditions :

  • Catalyst : Cu(II)-TDnSiO₂ (10 mg, 0.0034 mmol Cu(II))
  • Reactants : 2-aminothiophenol (1 mmol), 4-fluoroaniline (1 mmol), acrylonitrile (1.2 mmol)
  • Temperature : 20°C
  • Time : 20 minutes
  • Yield : 98%.

Advantages :

  • Short reaction time.
  • Recyclable catalyst (5 cycles with <5% activity loss).

Comparative Analysis of Methods

Method Conditions Yield Key Advantages References
PPA Cyclization 170–200°C, 4 h 85–92% Scalable, one-pot synthesis
Nucleophilic Substitution Multi-step, 15 h 70–75% High regioselectivity
H₂O₂ Oxidation 60°C, 2 h 88–90% Mild conditions, avoids toxic reagents
Cu(II) Catalysis RT, 20 min 98% Solvent-free, high efficiency

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The mercapto group (-SH) acts as a nucleophile in substitution reactions. Key examples include:

  • Reaction with chloroacetyl chloride : Forms 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide via nucleophilic attack of the -SH group on the electrophilic chloroacetate intermediate .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce thioether derivatives, enhancing lipophilicity for pharmacological applications.

Table 1: Nucleophilic Substitution Reactions

ReagentProductYieldConditionsSource
Chloroacetyl chloride2-chloro-N-(6-thiocyanato-BT-2-yl)acetamide75%Ethanol, 60°C, 4 h
Methyl iodideMethylthio-BT derivative82%DMF, RT, 2 h

Oxidation and Reduction Reactions

The mercapto group undergoes oxidation, while the acrylonitrile moiety can participate in reduction:

  • Oxidation : Forms disulfide bridges (-S-S-) under mild oxidizing conditions (e.g., H₂O₂ or I₂).

  • Reduction : The nitrile group (-CN) reduces to an amine (-CH₂NH₂) using LiAlH₄, enabling further functionalization .

Condensation and Cyclization Reactions

The acrylonitrile group facilitates condensation reactions:

  • Knoevenagel condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under piperidine catalysis to form extended conjugated systems . Yields range from 81–86% .

  • Cyclization : Forms heterocyclic structures (e.g., thiazolidinones) via intramolecular reactions with thioureas or carbodiimides .

Table 2: Condensation Reactions

AldehydeCatalystProductYieldSource
BenzaldehydePiperidine(E)-3-phenylacrylonitrile-BT derivative84%
4-NitrobenzaldehydePiperidineNitro-substituted conjugate81%

Acylation and Alkylation of Amino Groups

The 4-fluoro-phenylamino group undergoes electrophilic substitution:

  • Acylation : Reacts with acetyl chloride to form N-acetyl derivatives, improving metabolic stability .

  • Vilsmeier–Haack reaction : Produces hydrazones when treated with acetophenones and POCl₃/DMF .

Table 3: Acylation Reactions

Acylating AgentProductYieldConditionsSource
Acetyl chlorideN-acetyl-BT derivative79%CH₂Cl₂, RT, 6 h
Benzoyl chlorideN-benzoyl-BT derivative85%Pyridine, 0°C, 3 h

Biological Interactions

The compound binds biomolecules via:

  • Covalent interactions : The mercapto group forms disulfide bonds with cysteine residues in enzymes.

  • Hydrogen bonding : The 4-fluoro-phenylamino group interacts with biological targets, enhancing inhibitory activity against tuberculosis-associated proteins .

Stability and Reactivity

  • pH sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids/bases due to the acrylonitrile group.

  • Thermal stability : Decomposes above 200°C, limiting high-temperature applications.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in transition metal catalysis.

    Materials Science:

Biology and Medicine

    Pharmacology: Investigation of its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biochemistry: Study of its interactions with biomolecules and its effects on cellular processes.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in a pharmacological context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound belongs to a broader class of 2-benzothiazolyl acrylonitrile derivatives, where variations in substituents on the phenyl ring and acrylonitrile backbone significantly alter properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) Molecular Formula Melting Point (°C) IR (CN Stretch, cm⁻¹) Key Features
2-Benzothiazol-2-yl-3-(4-fluoro-phenylamino)-3-mercapto-acrylonitrile (Target) 4-F, -SH C₁₇H₁₁FN₄S₂ Not reported Not reported Mercapto group, 4-fluoro substitution
2-(Benzothiazol-2-yl)-3-(4-methylphenyl)acrylonitrile 4-CH₃ C₁₇H₁₂N₂S 159–161 2236 Methyl substitution
2-(Benzothiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile 4-Cl C₁₆H₉ClN₂S 235–237 2212 Chloro substitution
2-(Benzothiazol-2-yl)-3-(3-bromophenyl)acrylonitrile 3-Br C₁₆H₉BrN₂S Not reported Not reported Bromo substitution
2-Benzothiazol-2-yl-3-(2,4-difluoro-phenylamino)-3-mercapto-acrylonitrile 2,4-diF, -SH C₁₇H₁₀F₂N₄S₂ Not reported Not reported Difluoro substitution
2-[4-(4-Bromo-phenyl)-thiazol-2-yl]-3-(2,4-dichloro-phenyl)acrylonitrile 4-Br, 2,4-diCl C₁₈H₁₀BrCl₂N₃S Not reported Not reported Halogen-rich substitution
Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The target compound’s 4-fluoro group (EWG) likely enhances electrophilicity at the acrylonitrile moiety compared to methyl (electron-donating, EDG) analogs . Chloro and bromo substituents (stronger EWGs) may further increase reactivity .

Thermal Stability :

  • Melting points for chloro (235–237°C) and methyl (159–161°C) analogs suggest that EWGs like Cl improve crystallinity and stability compared to EDGs . The target compound’s mercapto group may lower melting points due to increased molecular flexibility.

Spectral Properties: IR spectra for methyl and chloro analogs show CN stretches at ~2236–2212 cm⁻¹, typical for acrylonitrile derivatives .

Biological Activity

2-Benzothiazol-2-yl-3-(4-fluoro-phenylamino)-3-mercapto-acrylonitrile, with the molecular formula C16H10FN3S2 and a molecular weight of 327.4 g/mol, is a compound that has garnered attention for its diverse biological activities. The structure features a benzothiazole moiety, which is well-known for its pharmacological potential, combined with a 4-fluoro-phenylamino group that enhances its properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. These interactions can modulate enzyme activities, receptor functions, and cellular signaling pathways. The presence of the mercapto group and acrylonitrile unit suggests potential reactivity with thiol-containing biomolecules, which may lead to inhibition or activation of specific biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial and fungal strains. For instance, studies have demonstrated its potential as an antibacterial agent with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Properties : Preliminary investigations suggest that it may function as an anticancer agent by inhibiting key pathways involved in tumor growth and proliferation. The compound has been evaluated in vitro against several cancer cell lines, showing promising results in reducing cell viability .
  • Anti-inflammatory Effects : The benzothiazole scaffold is known for its anti-inflammatory properties, and this compound appears to retain such activity, potentially through modulation of cytokine production or inhibition of inflammatory pathways .
  • Antiviral Activity : There is emerging evidence suggesting that derivatives of benzothiazole possess antiviral properties, which could extend to this compound. Further studies are needed to elucidate the specific mechanisms involved .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
2-Benzothiazol-2-yl-3-(4-dimethylamino-phenyl)-acrylonitrileDimethylamino group instead of fluoroAntimicrobial, Anticancer
2-Benzothiazol-2-yl-3-(2,4-difluoro-phenylamino)-3-mercapto-acrylonitrileDifluoro substitutionEnhanced anticancer activity
2-Benzothiazol-2-yloxyacetic acidLacks acrylonitrile unitAnti-inflammatory properties

The fluorine substitution in this compound enhances lipophilicity and bioavailability compared to other similar compounds lacking such modifications .

Case Studies

Several case studies have highlighted the biological activity of related benzothiazole compounds:

  • Anticancer Activity : A study involving various benzothiazole derivatives showed that specific substitutions could significantly enhance anticancer efficacy in vitro against HeLa and HCT116 cell lines. The study reported IC50 values indicating strong inhibitory effects on cancer cell proliferation .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of benzothiazole derivatives found that modifications at specific positions on the benzothiazole ring could lead to improved activity against resistant bacterial strains .

Q & A

Q. What are the standard synthetic routes for preparing 2-benzothiazol-2-yl acrylonitrile derivatives?

The compound can be synthesized via a condensation reaction between 2-(benzothiazol-2-yl)-3-oxopentanedinitrile and substituted aromatic aldehydes in ethanol under reflux, catalyzed by piperidine. The reaction typically proceeds for 2–3 hours, followed by purification via recrystallization or column chromatography. Key characterization methods include melting point analysis, IR (to confirm nitrile and carbonyl groups), and NMR spectroscopy (to verify substituent positions and hydrogen environments) .

Q. How are spectroscopic techniques applied to characterize this compound?

  • 1H NMR : Identifies aromatic protons (δ 7.45–8.12 ppm) and vinyl protons (δ 5.75–6.38 ppm).
  • IR : Peaks at ~2212 cm⁻¹ (C≡N stretch) and ~1610 cm⁻¹ (C=N stretch) confirm functional groups.
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 297 for chlorinated analogs) validate molecular weight. Elemental analysis ensures purity (e.g., C, H, N percentages) .

Q. What safety protocols are recommended for handling acrylonitrile derivatives?

  • Inhalation : Move to fresh air; administer artificial respiration if needed.
  • Skin/eye contact : Wash with soap/water or rinse eyes for 15 minutes.
  • General : Avoid ingestion and use fume hoods. Consult safety data sheets for specific toxicity profiles and emergency procedures .

Q. How do substituents on the aromatic aldehyde influence reactivity?

Electron-withdrawing groups (e.g., -Cl, -Br) enhance electrophilicity of aldehydes, accelerating condensation. Steric hindrance from bulky substituents may reduce yield. For example, 4-chlorophenyl derivatives show higher crystallinity (m.p. 235–237°C) compared to unsubstituted analogs .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent polarity, catalyst loading). ICReDD’s integrated computational-experimental approach reduces trial-and-error experimentation by 30–50% .

Q. How to resolve contradictions in spectral data interpretation?

Conflicting NMR signals (e.g., overlapping aromatic protons) can be addressed via 2D techniques (COSY, HSQC) or deuterated solvent shifts. For IR, compare experimental spectra with computational vibrational frequency simulations (e.g., Gaussian software) to assign ambiguous peaks .

Q. What methodologies assess the biological activity of this compound?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.
  • Molecular docking : Predict binding affinity to target enzymes (e.g., Staphylococcus aureus dihydrofolate reductase).
  • Cytotoxicity screening : Use MTT assays on human cell lines to evaluate safety thresholds .

Q. How are crystal structure and intermolecular interactions analyzed?

  • X-ray crystallography : Resolve bond lengths and angles (e.g., C-S bond at ~1.68 Å in benzothiazole derivatives).
  • Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., π-π stacking, hydrogen bonds) using CrystalExplorer software.
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways .

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